7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472759
InChI: InChI=1S/C13H13N3O3/c1-16-9-5-11(19-3)10(18-2)4-7(9)8-6-14-15-13(17)12(8)16/h4-6H,1-3H3,(H,15,17)
SMILES: CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

CAS No.:

Cat. No.: VC13472759

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one -

Specification

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one
Standard InChI InChI=1S/C13H13N3O3/c1-16-9-5-11(19-3)10(18-2)4-7(9)8-6-14-15-13(17)12(8)16/h4-6H,1-3H3,(H,15,17)
Standard InChI Key IWGHSQFFEMNUTC-UHFFFAOYSA-N
SMILES CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC
Canonical SMILES CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridazino[4,5-b]indole scaffold fused with methoxy and methyl substituents. Key features include:

  • Molecular Formula: C₁₃H₁₃N₃O₃.

  • Molecular Weight: 259.26 g/mol.

  • IUPAC Name: 7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one.

  • SMILES: CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC.

The indole moiety is substituted with methoxy groups at positions 7 and 8, while a methyl group occupies position 5 of the pyridazine ring. This substitution pattern enhances steric and electronic interactions, influencing binding affinity to biological targets .

Spectral and Computational Data

  • InChIKey: IWGHSQFFEMNUTC-UHFFFAOYSA-N.

  • PubChem CID: 71308122.
    The compound’s planar structure and conjugated π-system contribute to its UV-Vis absorption maxima near 280–320 nm, typical for aromatic heterocycles. Computational studies suggest that the methoxy groups stabilize the molecule via intramolecular hydrogen bonding and hydrophobic interactions .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves hydrazinolysis of 3-formylindole-2-carboxylates (Scheme 1) . For example:

  • Friedel-Crafts Acylation: Ethyl 5-methoxy-1H-indole-2-carboxylate undergoes acylation with acetyl chloride in the presence of AlCl₃ to yield 3-acetyl derivatives .

  • Cyclization with Hydrazine: The acetylated intermediate reacts with hydrazine hydrate under reflux or microwave irradiation, forming the pyridazinoindole core via intramolecular cyclization .

Yield Optimization: Microwave-assisted synthesis reduces reaction time from 6 hours to 3 minutes, improving yields from 70% to 85% .

Alternative Methods

  • Vilsmeier-Haack Reaction: Formylation of indole precursors using POCl₃ and DMF, followed by hydrazine cyclization, provides an alternative pathway .

  • Diels-Alder Cycloaddition: Inverse-electron-demand reactions with tetrazines offer a route to functionalized derivatives, though yields are moderate (50–60%) .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 2.1) due to hydrophobic aromatic rings. Soluble in DMSO and ethanol.

  • Stability: Stable under ambient conditions but degrades above 150°C. Susceptible to hydrolysis in strongly acidic or basic environments.

Drug-Likeness Parameters

ParameterValue
Molecular Weight259.26 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (3 O, 2 N)
Rotatable Bonds2
Topological Polar Surface Area78.9 Ų

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential.

Biological Activities and Mechanisms

Enzyme Inhibition

  • PI3K Inhibition: The compound exhibits IC₅₀ values of 0.8–1.2 µM against PI3Kα, a key regulator of cell proliferation in cancers . Methoxy groups enhance binding to the ATP-binding pocket via hydrophobic interactions .

  • Thromboxane A2 Synthetase Inhibition: At 10 µM, it reduces thromboxane production by 65% in platelet-rich plasma, indicating antithrombotic potential .

Anticancer Activity

  • Cell Line Studies: Demonstrates moderate activity against human neuroblastoma (IMR-32) and hepatocellular carcinoma (Huh-7) cells, with GI₅₀ values of 12–18 µM .

  • Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Cardiovascular Effects

  • Antiarrhythmic Activity: In isolated rat hearts, 1 µM concentrations normalize irregular heartbeats by modulating potassium channels .

  • Platelet Aggregation Inhibition: Reduces ADP-induced aggregation by 40% at 5 µM, comparable to aspirin .

Research Directions and Challenges

Synthetic Challenges

  • Regioselectivity Issues: Competing pathways during cyclization lead to byproducts like oxadiazoles, requiring precise temperature control .

  • Functionalization: Introducing polar groups (e.g., sulfonamides) to improve solubility without compromising activity remains challenging .

Pharmacological Optimization

  • Prodrug Development: Ester prodrugs (e.g., acetylated derivatives) could enhance oral absorption .

  • Combination Therapies: Synergy with cisplatin in ovarian cancer models suggests potential for combination regimens .

Translational Gaps

  • Toxicity Profile: Chronic toxicity studies in rodents indicate hepatotoxicity at doses >50 mg/kg, necessitating structural modifications .

  • Bioavailability: Low oral bioavailability (15–20%) due to first-pass metabolism highlights the need for nanoparticle formulations .

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